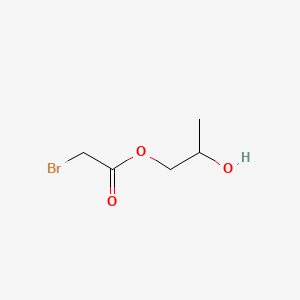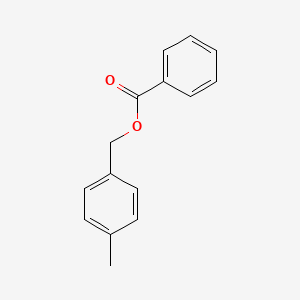
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyra
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two glucose molecules, each modified with an acetamido group. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose typically involves the acetylation of glucosamine derivatives. One common method includes the reaction of D-glucosamine with acetic anhydride in the presence of a catalyst to form the acetylated product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the glucose units.
Reduction: Reduction reactions can target the acetamido groups, converting them to amines.
Substitution: Substitution reactions can replace the acetamido groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucuronic acid derivatives, while reduction can produce glucosamine derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cellular processes, including glycosylation and cell signaling.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting glycoproteins and glycolipids.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetamido groups play a crucial role in binding to these molecular targets, influencing various biochemical pathways. For instance, the compound can inhibit certain glycosidases, affecting glycoprotein metabolism and cellular communication .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-2-deoxy-D-glucopyranose: A monosaccharide derivative with similar acetamido modifications.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose: Another acetylated sugar with applications in glycoscience.
2-Acetamido-6-O-(α-L-fucopyranosyl)-D-glucopyranose: A disaccharide with a different glycosidic linkage and biological activity.
Uniqueness
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose is unique due to its specific glycosidic linkage and dual acetamido modifications, which confer distinct biochemical properties and applications. Its ability to interact with multiple molecular targets makes it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C16H28N2O11 |
|---|---|
Peso molecular |
424.40 g/mol |
Nombre IUPAC |
N-[(3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12-,13-,14-,15?,16-/m1/s1 |
Clave InChI |
ZNYQSCCJIAFAQX-LIQXALPGSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
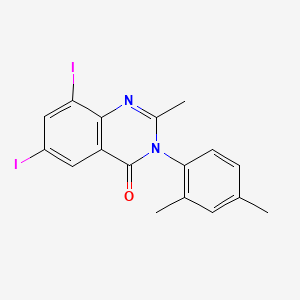
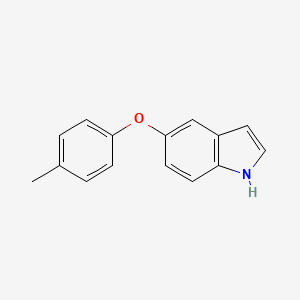
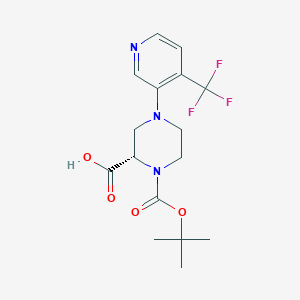
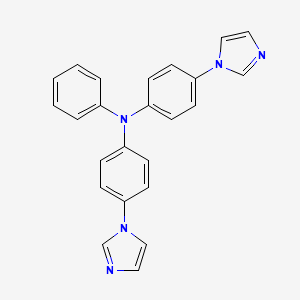

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
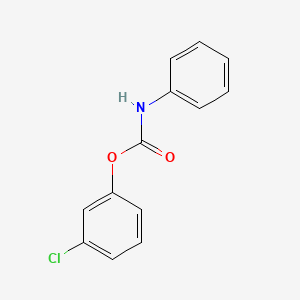
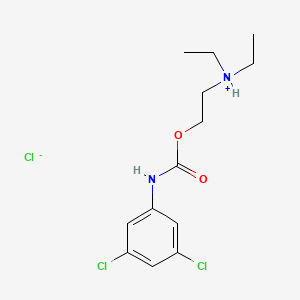
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
